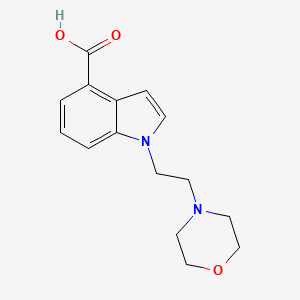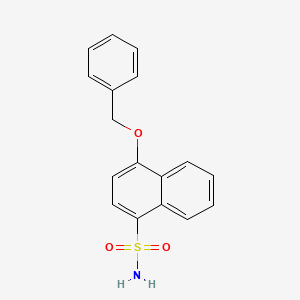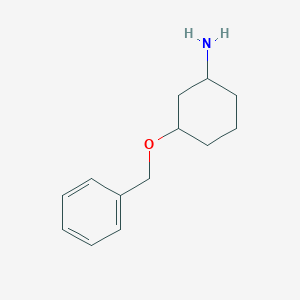
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate is an organic compound with the molecular formula C14H19BrO3. It is a methyl ester derivative of benzenepropanoic acid, featuring a bromobutoxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate typically involves the esterification of 3-(4-(4-bromobutoxy)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylpropanoates with different functional groups replacing the bromine atom.
Ester Hydrolysis: The major products are 3-(4-(4-bromobutoxy)phenyl)propanoic acid and methanol.
Oxidation: Products include ketones or aldehydes depending on the specific oxidizing agent and reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H19BrO3 |
|---|---|
Peso molecular |
315.20 g/mol |
Nombre IUPAC |
methyl 3-[4-(4-bromobutoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H19BrO3/c1-17-14(16)9-6-12-4-7-13(8-5-12)18-11-3-2-10-15/h4-5,7-8H,2-3,6,9-11H2,1H3 |
Clave InChI |
BPHWKRPQLLEECO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)








![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)

